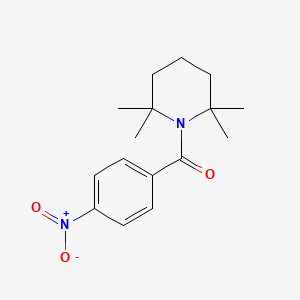
2,2,6,6-Tetramethyl-1-(4-Nitrobenzoyl)piperidin
Übersicht
Beschreibung
2,2,6,6-Tetramethyl-1-(4-nitrobenzoyl)piperidine is an organic compound with the molecular formula C16H22N2O3 It is a derivative of piperidine, characterized by the presence of four methyl groups and a nitrobenzoyl group
Wissenschaftliche Forschungsanwendungen
2,2,6,6-Tetramethyl-1-(4-nitrobenzoyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
2,2,6,6-Tetramethyl-1-(4-nitrobenzoyl)piperidine is a complex organic compound. It’s known that 2,2,6,6-tetramethylpiperidine, a related compound, is a hindered secondary amine used to prepare metallo-amide bases .
Mode of Action
It’s known that 2,2,6,6-tetramethylpiperidine can be used as a reactant to synthesize allylated tertiary amines via allylic amination of allylic chlorides .
Biochemical Pathways
It’s known that 2,2,6,6-tetramethylpiperidine can be used in the synthesis of various organic compounds .
Biochemische Analyse
Biochemical Properties
2,2,6,6-Tetramethyl-1-(4-nitrobenzoyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of 2,2,6,6-Tetramethyl-1-(4-nitrobenzoyl)piperidine on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of certain genes involved in oxidative stress responses, thereby impacting the cell’s ability to manage reactive oxygen species . Additionally, it can modulate cellular metabolism by interacting with key metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates .
Molecular Mechanism
At the molecular level, 2,2,6,6-Tetramethyl-1-(4-nitrobenzoyl)piperidine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their functions. For instance, it can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, thereby preventing the metabolism of their substrates . This inhibition can result in altered levels of metabolites and changes in gene expression related to metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2,6,6-Tetramethyl-1-(4-nitrobenzoyl)piperidine can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its degradation . Long-term studies have shown that its effects on cellular function can persist, with some changes in gene expression and enzyme activity being observed even after the compound has degraded .
Dosage Effects in Animal Models
The effects of 2,2,6,6-Tetramethyl-1-(4-nitrobenzoyl)piperidine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, high doses have been associated with toxic effects, such as liver damage and oxidative stress . Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable response in the animal models .
Metabolic Pathways
2,2,6,6-Tetramethyl-1-(4-nitrobenzoyl)piperidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in the levels of various metabolites . Additionally, it may require specific cofactors for its metabolism, which can influence its overall metabolic profile .
Transport and Distribution
Within cells and tissues, 2,2,6,6-Tetramethyl-1-(4-nitrobenzoyl)piperidine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can also be influenced by these interactions, affecting its overall bioavailability and activity .
Subcellular Localization
The subcellular localization of 2,2,6,6-Tetramethyl-1-(4-nitrobenzoyl)piperidine is an important aspect of its activity. It has been found to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum . This localization can be directed by targeting signals or post-translational modifications that guide the compound to these compartments. The activity and function of the compound can be significantly influenced by its subcellular localization, as it may interact with specific biomolecules within these compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-Tetramethyl-1-(4-nitrobenzoyl)piperidine typically involves the reaction of 2,2,6,6-Tetramethylpiperidine with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: While specific industrial production methods for 2,2,6,6-Tetramethyl-1-(4-nitrobenzoyl)piperidine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,6,6-Tetramethyl-1-(4-nitrobenzoyl)piperidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Conversion to nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Vergleich Mit ähnlichen Verbindungen
2,2,6,6-Tetramethylpiperidine: A precursor to the compound, used in the synthesis of various derivatives.
4-Nitrobenzoyl Chloride: A reagent used in the synthesis of nitrobenzoyl derivatives.
2,2,6,6-Tetramethyl-4-piperidone: Another derivative with different functional groups.
Uniqueness: 2,2,6,6-Tetramethyl-1-(4-nitrobenzoyl)piperidine is unique due to the combination of the sterically hindered piperidine ring and the electron-withdrawing nitrobenzoyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
(4-nitrophenyl)-(2,2,6,6-tetramethylpiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-15(2)10-5-11-16(3,4)17(15)14(19)12-6-8-13(9-7-12)18(20)21/h6-9H,5,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANCDZWEOKDAIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(N1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


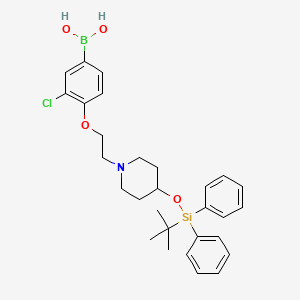

![8-(4-Bromo-3-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1408237.png)
![8-((4-Bromo-2-fluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1408238.png)

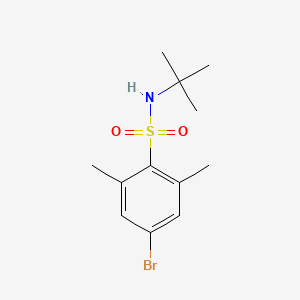




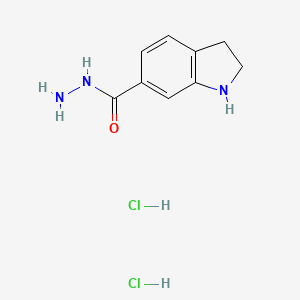

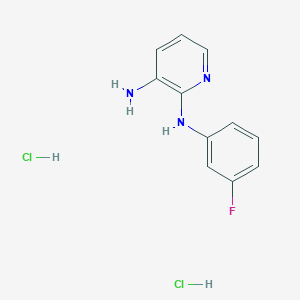
![3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1408257.png)
